molecular formula C8H6FNO2 B2774108 (E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid CAS No. 2169794-70-9

(E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid

Cat. No.: B2774108
CAS No.: 2169794-70-9
M. Wt: 167.139
InChI Key: ACNOWAWHCBGKSC-DUXPYHPUSA-N
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Description

(E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid is an organic compound that features a fluorinated pyridine ring attached to a propenoic acid moiety

Properties

IUPAC Name

(E)-3-(6-fluoropyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNOWAWHCBGKSC-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C=C/C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-fluoropyridine-3-carbaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol at reflux temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Knoevenagel condensation process to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.

    Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-Fluorophenyl)prop-2-enoic acid: Similar structure but with a fluorinated phenyl ring instead of a pyridine ring.

    (E)-3-(6-Chloropyridin-3-yl)prop-2-enoic acid: Similar structure but with a chlorine atom instead of a fluorine atom on the pyridine ring.

Uniqueness

(E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

(E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid, a compound characterized by its unique structure featuring a fluorinated pyridine ring, has garnered attention in the field of medicinal chemistry for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}F1_{1}N1_{1}O2_{2}, with a molecular weight of approximately 195.18 g/mol. The presence of the fluorine atom in the pyridine ring enhances its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity, comparable to established antibiotics .
  • Antitumor Properties : The compound has shown promise in inhibiting tumor cell proliferation in vitro. Studies have demonstrated that it can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and death .
  • Anti-inflammatory Effects : Evidence suggests that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in the inflammatory response.

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. For example, it may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Receptor Modulation : The interaction with specific receptors may alter signaling pathways associated with cell growth and apoptosis, contributing to its antitumor effects.

Case Studies

Several studies have highlighted the efficacy of this compound:

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity against multiple strains of bacteria. The results showed that the compound exhibited an MIC value as low as 0.5 µg/mL against resistant strains, indicating its potential as a novel antimicrobial agent .

Study 2: Antitumor Activity

In vitro assays demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation pathways .

Study 3: Anti-inflammatory Action

In a model of acute inflammation, administration of this compound resulted in a significant reduction in edema formation compared to control groups, supporting its anti-inflammatory potential.

Data Table

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive and negative bacteria; MIC = 0.5 µg/mL
AntitumorInhibits proliferation in breast cancer cells; IC50 = 15 µM
Anti-inflammatoryReduces edema in acute inflammation models

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